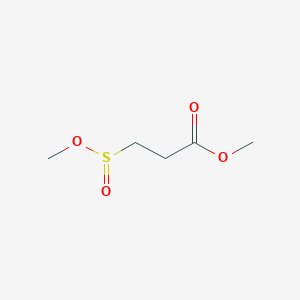

Methyl 3-(methoxysulfinyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methoxysulfinyl)propanoate is a chemical compound with the molecular formula C5H10O4S . It has an average mass of 166.195 Da and a monoisotopic mass of 166.029984 Da .

Synthesis Analysis

The synthesis of Methyl 3-(methoxysulfinyl)propanoate involves the use of sulfuric acid in dichloromethane at 25℃ for 12.5 hours . The reaction takes place in a test tube containing the appropriate sodium salt of sulfinic acid. After 30 minutes of reaction, powdered 4 A molecular sieves are added. The mixture is stirred for the time indicated and then diluted with dichloromethane and transferred to a separation funnel. The organic phase is then washed with water, dried over anhydrous MgSO4, and filtered through a pad of silica. The solvents are removed in vacuo and the resulting crude product is further purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of Methyl 3-(methoxysulfinyl)propanoate consists of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 sulfite (thio-/dithio-) .Physical And Chemical Properties Analysis

Methyl 3-(methoxysulfinyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 259.3±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol, and its flash point is 110.6±27.9 °C .Scientific Research Applications

Synthetic Chemistry

Methyl 3-(methoxysulfinyl)propanoate plays a significant role in synthetic chemistry. It has been used in the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are of interest due to their conformational properties and potential intramolecular hydrogen bonding. This suggests its utility in developing compounds with specific structural characteristics (Tye & Skinner, 2002).

Atmospheric Chemistry

In atmospheric chemistry, methyl 3-(methoxysulfinyl)propanoate-related compounds, specifically methylsulfoxide radicals, have been identified as key reactive species in the oxidation of volatile organic sulfur compounds (VOSCs). This research is crucial for understanding atmospheric processes and the environmental fate of these compounds (Liu et al., 2017).

Pharmaceutical Applications

In the pharmaceutical domain, derivatives of methyl 3-(methoxysulfinyl)propanoate have been explored for their antiproliferative activity against various cancer cell lines. This indicates its potential as a precursor or intermediate in the synthesis of bioactive compounds (Božić et al., 2017).

Material Science

Methyl 3-(methoxysulfinyl)propanoate is also relevant in material science. It has been used in the synthesis of functional polysiloxanes, which exhibit unique fluorescence properties and potential applications in hydrophilic modifications in biomedical fields (Cao et al., 2017).

Organic Synthesis

In organic synthesis, it serves as a building block for various compounds. For instance, its derivatives have been used in the synthesis of 3-(pyrimidinyl)propanoates, demonstrating its versatility in creating complex organic structures (Flores et al., 2013).

Environmental Chemistry

Furthermore, studies on the kinetics and products of reactions involving methyl 3-(methoxysulfinyl)propanoate-related compounds help in understanding their environmental impact and transformation processes (Aschmann et al., 2011).

properties

IUPAC Name |

methyl 3-methoxysulfinylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVWDVJMTCWVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)

![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)

![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)